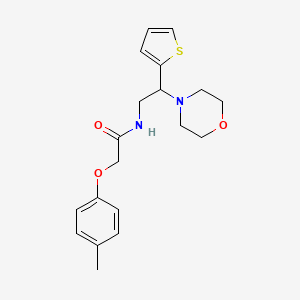

N-(2-morpholino-2-(thiophen-2-yl)ethyl)-2-(p-tolyloxy)acetamide

Description

N-(2-Morpholino-2-(thiophen-2-yl)ethyl)-2-(p-tolyloxy)acetamide is a synthetic acetamide derivative featuring a morpholinoethyl backbone, a thiophen-2-yl substituent, and a p-tolyloxy group. The morpholino group is known to enhance solubility and modulate pharmacokinetics in medicinal chemistry, while the thiophene and aryloxy moieties are recurrent in bioactive molecules with antimicrobial, cytotoxic, or antimycobacterial activities .

Properties

IUPAC Name |

2-(4-methylphenoxy)-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O3S/c1-15-4-6-16(7-5-15)24-14-19(22)20-13-17(18-3-2-12-25-18)21-8-10-23-11-9-21/h2-7,12,17H,8-11,13-14H2,1H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAZQIUWYYAMOFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OCC(=O)NCC(C2=CC=CS2)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-morpholino-2-(thiophen-2-yl)ethyl)-2-(p-tolyloxy)acetamide typically involves multi-step organic reactions. A common approach might include:

Formation of the morpholino-ethyl intermediate: This could involve the reaction of morpholine with an appropriate ethyl halide.

Introduction of the thiophene ring: This step might involve a coupling reaction, such as a Suzuki or Stille coupling, to attach the thiophene ring to the morpholino-ethyl intermediate.

Attachment of the p-tolyloxy group: This could be achieved through an etherification reaction, where the p-tolyloxy group is introduced to the acetamide backbone.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Hydrolysis of the Acetamide Group

The acetamide bond undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid and amine derivatives.

Key Findings :

-

Acidic hydrolysis proceeds faster but risks decomposition of aromatic rings.

-

Basic hydrolysis yields stable carboxylate salts, facilitating isolation .

Electrophilic Aromatic Substitution on Thiophene

The electron-rich thiophene ring participates in electrophilic substitutions, with regioselectivity guided by the morpholine and ethylamine substituents.

Notes :

-

Nitration predominantly occurs at the 5-position due to steric and electronic effects from the morpholine-ethylamine chain.

Nucleophilic Substitution at the Morpholine Ring

The morpholine nitrogen participates in alkylation and acylation reactions.

Key Observations :

-

Alkylation requires polar aprotic solvents (e.g., DMF) to stabilize transition states.

-

Acylation proceeds efficiently with triethylamine as a base to scavenge HCl.

Salt Formation and Solubility Modulation

The morpholine nitrogen forms stable salts with mineral acids, enhancing aqueous solubility.

| Acid | Conditions | Product | Application |

|---|---|---|---|

| HCl (gaseous) | EtOH, RT, 1 hour | Hydrochloride salt | Improved bioavailability in formulations |

| H₂SO₄ | Diethyl ether, 0°C, 30 min | Sulfate salt | Crystallization and purification |

Stability :

Biologically Relevant Interactions

While direct mechanistic data for this compound is limited, structural analogs suggest potential enzyme interactions:

-

Kinase Inhibition : Morpholine-thiophene hybrids demonstrate activity against c-Met kinase via hydrogen bonding with catalytic residues.

-

Antimicrobial Activity : Acetamide derivatives interfere with microbial cell wall synthesis, though specific targets remain unconfirmed.

Scientific Research Applications

Medicinal Chemistry

N-(2-morpholino-2-(thiophen-2-yl)ethyl)-2-(p-tolyloxy)acetamide has shown promise as a lead compound for drug development due to its structural features that may target specific biological pathways.

-

Antitumor Activity :

- Research indicates that compounds related to this structure exhibit potent antitumor properties. For example, derivatives demonstrate significant inhibitory activity against various cancer cell lines, including those resistant to conventional therapies. The mechanism often involves inhibition of critical signaling pathways such as PI3K/Akt/mTOR, essential for cancer cell proliferation and survival .

- Antimicrobial Activity :

- Enzyme Inhibition :

Materials Science

The unique structural features of this compound make it suitable for developing novel materials with specific electronic or optical properties. Its potential applications in this field include:

-

Organic Electronics :

- The compound could be utilized in organic light-emitting diodes (OLEDs) or organic photovoltaic cells due to its electronic properties stemming from the thiophene and morpholine moieties.

-

Polymer Chemistry :

- It may serve as a building block for synthesizing polymers with tailored properties for applications in coatings or composites.

Case Study 1: Antitumor Mechanism

A study investigating the antitumor activity of structurally related compounds found that they inhibited the growth of multiple cancer cell lines through apoptosis induction and cell cycle arrest. The research emphasized the role of specific molecular interactions between the compound and key regulatory proteins involved in cell proliferation .

Case Study 2: Antimicrobial Efficacy

In a comparative study on antimicrobial efficacy, derivatives of this compound demonstrated superior activity against resistant bacterial strains compared to traditional antibiotics. The study highlighted the need for further exploration into its mechanism of action and potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of N-(2-morpholino-2-(thiophen-2-yl)ethyl)-2-(p-tolyloxy)acetamide would depend on its specific biological or chemical target. Generally, it could interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The pathways involved would be specific to the target and the context of its application.

Comparison with Similar Compounds

Morpholinoethyl Backbone

The morpholinoethyl group is shared with N-(2-Morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide (), which demonstrated cytotoxic effects comparable to cisplatin (IC₅₀ ≈ 3.16 µM/mL in HeLa cells).

Thiophene-Containing Acetamides

- N-(4-Bromophenyl)-2-(2-thienyl)acetamide (): This compound, bearing a thiophene and bromophenyl group, showed antimycobacterial activity, highlighting the role of thiophene in targeting microbial pathogens. The absence of a morpholino group in this analog underscores the importance of the morpholinoethyl chain in modulating cellular uptake .

- N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide (): Synthesized via a two-step process, this compound’s dual thiophene motifs suggest enhanced π-π stacking interactions, which could be relevant to the target molecule’s electronic properties .

Aryloxy vs. Arylthio Substituents

- Such substitutions are critical in optimizing drug-like properties .

Physicochemical Properties

- Melting Points: Thiophene-containing analogs (–11) show melting points ranging from 147–207°C, influenced by substituent polarity and crystallinity. The target compound’s melting point is expected to fall within this range, given its aromatic and morpholino components .

- Solubility: The morpholino group in the target compound likely improves aqueous solubility compared to non-polar analogs like N-(4-Bromophenyl)-2-(2-thienyl)acetamide .

Key Research Findings and Implications

Morpholinoethyl Backbone: Enhances cytotoxicity and solubility, as evidenced by analogs like the naphthoxy derivative .

Thiophene Moieties : Contribute to antimicrobial and antimycobacterial activities via interactions with microbial enzymes or membranes .

Aryloxy vs. Arylthio : Sulfur substitutions (e.g., in RN1) may improve metabolic stability but reduce electrophilic reactivity compared to oxygen-based analogs .

Biological Activity

N-(2-morpholino-2-(thiophen-2-yl)ethyl)-2-(p-tolyloxy)acetamide, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article delves into the compound's synthesis, biological evaluations, structure-activity relationships (SAR), and potential therapeutic applications.

The compound is characterized by the following properties:

- Molecular Formula : C₁₈H₂₃N₃O₂S

- Molecular Weight : 345.5 g/mol

- CAS Number : 954648-28-3

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the formation of the morpholine and thiophene moieties. The synthetic pathway often utilizes palladium-catalyzed reactions to facilitate the arylamination process, which is crucial for constructing the desired molecular framework .

Antitumor Activity

Recent studies have indicated that compounds structurally related to this compound exhibit potent antitumor properties. For instance, derivatives of similar structures have shown significant inhibitory activity against various cancer cell lines, including those resistant to conventional therapies. The mechanism often involves the inhibition of key signaling pathways such as PI3K/Akt/mTOR, which are critical in cancer cell proliferation and survival .

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties. In vitro assays demonstrated that it can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in cellular models. This activity is particularly relevant for conditions such as arthritis and other inflammatory diseases .

Antimicrobial Activity

This compound has also been tested for antimicrobial activity against a range of pathogens. Preliminary results suggest that it possesses moderate to strong antibacterial effects, making it a candidate for further development as an antimicrobial agent .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

- The presence of the morpholine ring enhances solubility and bioavailability.

- Substituents on the thiophene and phenoxy groups significantly influence potency and selectivity against target enzymes .

A comparative analysis of structural modifications can be summarized in the following table:

| Modification | Effect on Activity |

|---|---|

| Morpholine substitution | Increased solubility |

| Thiophene position variation | Altered binding affinity |

| p-Tolyloxy group presence | Enhanced anti-inflammatory activity |

Case Studies

- Antitumor Evaluation : A study involving this compound showed an IC50 value indicative of potent inhibition against breast cancer cell lines, with mechanisms linked to apoptosis induction and cell cycle arrest at G0/G1 phase .

- Anti-inflammatory Mechanism : Research demonstrated that this compound could effectively reduce lipopolysaccharide (LPS)-induced nitric oxide production in macrophages, suggesting its potential use in treating inflammatory disorders .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.